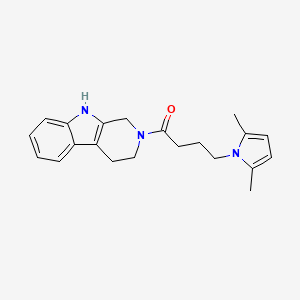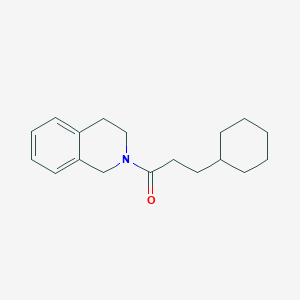
4-(2,5-Dimethyl-1H-pyrrol-1-YL)-1-(1,3,4,9-tetrahydro-2H-beta-carbolin-2-YL)-1-butanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“DMT” , is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes:
Indole Synthesis: DMT can be synthesized via the Fischer indole synthesis. In this method, an indole ring is formed by reacting tryptamine (2-(3-indolyl)ethylamine) with an aldehyde or ketone, followed by reduction of the resulting imine.
Carboline Synthesis: The tetrahydro-β-carboline moiety is synthesized separately using Pictet–Spengler condensation or other methods.
Combination: The indole and carboline fragments are then coupled to form DMT.
Industrial Production:
Industrial production of DMT is limited due to its controlled status. it can be synthesized in research laboratories for scientific purposes.
Chemical Reactions Analysis
DMT undergoes several reactions:
Oxidation: DMT can be oxidized to form N-oxide derivatives.
Reduction: Reduction of DMT yields 4-hydroxy-DMT (psilocin), a potent hallucinogen.
Substitution: DMT can undergo N-alkylation or N-acylation reactions.
Common Reagents: Reagents like sodium borohydride (for reduction) and acetic anhydride (for acylation) are used.
Major Products: Psilocin (4-hydroxy-DMT) is a significant product.
Scientific Research Applications
DMT has diverse applications:
Psychedelic Research: DMT is a naturally occurring psychedelic compound found in various plants and used in shamanic rituals.
Neurotransmitter Modulation: It interacts with serotonin receptors (especially 5-HT2A), affecting consciousness and perception.
Neuroprotection: Some studies suggest DMT may have neuroprotective effects.
Endogenous DMT: Its presence in the human body raises intriguing questions about its physiological role.
Mechanism of Action
Serotonergic Pathway: DMT’s primary mechanism involves binding to serotonin receptors, leading to altered perception and mystical experiences.
Activation of Consciousness: DMT’s rapid onset and intense effects are linked to its affinity for 5-HT2A receptors.
Comparison with Similar Compounds
Psilocybin: Similar to DMT, psilocybin (from magic mushrooms) also produces hallucinogenic effects.
LSD: DMT shares structural similarities with lysergic acid diethylamide (LSD), but their mechanisms differ.
: Shulgin, A. T., & Shulgin, A. (1997). TIHKAL: The Continuation. Transform Press. : Strassman, R. J. (2001). DMT: The Spirit Molecule. Park Street Press. : Barker, S. A., McIlhenny, E. H., & Strassman, R. (2012). A critical review of reports of endogenous psychedelic N, N-dimethyltryptamines in humans: 1955–2010. Drug Testing and Analysis, 4(7-8), 617-635.
Properties
Molecular Formula |
C21H25N3O |
|---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
4-(2,5-dimethylpyrrol-1-yl)-1-(1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)butan-1-one |
InChI |
InChI=1S/C21H25N3O/c1-15-9-10-16(2)24(15)12-5-8-21(25)23-13-11-18-17-6-3-4-7-19(17)22-20(18)14-23/h3-4,6-7,9-10,22H,5,8,11-14H2,1-2H3 |
InChI Key |
CFHZFCBATVBCJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CCCC(=O)N2CCC3=C(C2)NC4=CC=CC=C34)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(2,3-dimethoxyphenyl)-N-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11028119.png)
![Tetramethyl 6'-(biphenyl-4-ylcarbonyl)-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028126.png)

![3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
![Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028146.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028153.png)
![2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11028160.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B11028166.png)
![2,3-dimethyl-5-oxo-N-[5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2-yl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11028169.png)
![N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B11028177.png)
![(1E)-1-[(4-ethylphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028187.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]-D-methionine](/img/structure/B11028204.png)
